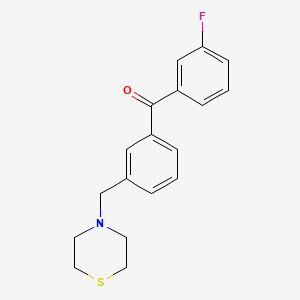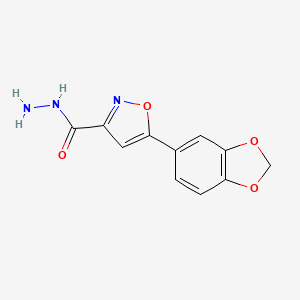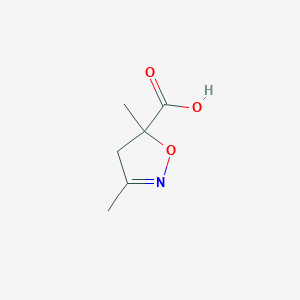
3-Fluoro-3'-thiomorpholinomethyl benzophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various fluorinated compounds has been explored in the provided papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of this biologically active molecule both theoretically and experimentally . Similarly, a series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized using [bmIm]OH as a catalyst . Additionally, the synthesis of fluorinated polythienothiophene-co-benzodithiophenes was described, highlighting the impact of fluorination on the physical properties and performance in solar cells .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various techniques. Single crystal X-ray analysis revealed that the compound from paper exists in a monoclinic P21/c space group. The compound from paper crystallizes in the same monoclinic crystal system with the space group P21/c, and its molecular structure is stabilized by inter and intra-molecular hydrogen bonds. The photophysical properties of the synthesized fluorophores were evaluated, demonstrating that the optical properties can be tuned over the entire blue range .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Suzuki coupling, the Wittig reaction, or McMurry reaction, and subsequent photocyclization . The fluorination of the polymer backbone in the synthesis of fluorinated polythienothiophene-co-benzodithiophenes was found to affect the solar cells' power conversion efficiency significantly .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively studied. The fluorinated benzophenone derivatives were evaluated for their multipotent activities against Alzheimer's disease, demonstrating micromolar potency against selected targets . The fluorinated polythienothiophene-co-benzodithiophenes showed that fluorination lowered both the HOMO and LUMO energy levels and widened the energy bandgap of the polymer, which affected the photovoltaic properties . The antibacterial and antifungal activities of the synthesized thiazolidin-4-one derivatives were also tested, showing moderate in vitro activities .
Applications De Recherche Scientifique
Potential in Alzheimer's Disease Treatment
- Fluorinated Benzophenone Derivatives for Alzheimer's: A study explored the synthesis of fluorinated benzophenone derivatives, including 3-fluoro-4-hydroxy-analogues, for their potential in treating Alzheimer's disease. Compounds demonstrated balanced micromolar potency against β-secretase (BACE-1) and acetylcholinesterase (AChE), countering intracellular ROS formation. One compound, in particular, showed promise as an anti-AD drug candidate due to its lack of toxic effects (Belluti et al., 2014).
In Cancer Research
- Benzophenone Derivatives in Antitumor Activity: Benzophenone derivatives, including morpholino and thiomorpholino benzophenones, were synthesized and tested for their cytotoxic and antitumor activities. These compounds showed potent activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. Some showed significant antitumor activity in mice, highlighting their potential in cancer therapy (Kumazawa et al., 1997).
Photophore Applications in Biochemistry
- Benzophenone Photophore Applications: Benzophenone photophores have unique photochemical properties, making them useful in biological chemistry and bioorganic chemistry. They are used for binding/contact site mapping of protein interactions, molecular target identification, proteome profiling, bioconjugation, surface grafting, and immobilization. Their stability and low reactivity towards water add to their practical advantages in various research applications (Dormán et al., 2016).
Environmental and Toxicological Research
- Oxidation in Water Treatment: The oxidation process of benzophenone-3 by potassium permanganate was studied, highlighting its potential in water treatment. This study evaluated factors influencing degradation efficiency, identifying hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage as part of the process. It also assessed the reduction in acute and chronic toxicities, indicating the technique's promise for BP-3 removal from water (Cao et al., 2021).
Sunscreen Agent Research
- Photocatalytic Degradation of BP-3: Research addressed photocatalytic degradation of BP-3, a common UV filter, using titanium dioxide in aqueous solutions. Factors like pH, catalyst concentration, and the presence of hydrogen peroxide were examined. The study provided insights into optimal conditions for substrate removal and identified significant factors influencing degradation rates (Zúñiga-Benítez et al., 2016).
Reproductive Toxicity Studies
- Systematic Review of BP-3 on Reproduction: A systematic review investigated the reproductive toxicity of BP-3 in humans and animals. Findings linked high levels of BP-3 exposure to changes in birth weights and gestational age in humans and affected sperm density and steroidogenic genes in animals, suggesting BP-3's potential endocrine-disrupting effects (Ghazipura et al., 2017).
Propriétés
IUPAC Name |
(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJAWQJLQFVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643368 | |
| Record name | (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-07-0 | |
| Record name | Methanone, (3-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)


![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)


